molecular formula C5H2Cl2N2O2 B1343943 4,6-Dichloro-5-pyrimidinecarboxylic acid CAS No. 87600-98-4

4,6-Dichloro-5-pyrimidinecarboxylic acid

Cat. No.: B1343943
CAS No.: 87600-98-4
M. Wt: 192.98 g/mol
InChI Key: KGBLYFGHJNGQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-5-pyrimidinecarboxylic acid is a useful research compound. Its molecular formula is C5H2Cl2N2O2 and its molecular weight is 192.98 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dichloropyrimidine-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cocrystal Formation and Structural Analysis

  • Research into cocrystals involving pyrimidine derivatives has led to the identification of various hydrogen bonding arrangements and crystal structures. Studies have prepared and characterized cocrystals involving 4,6-dichloropyrimidine derivatives with carboxylic acids, revealing insights into proton-accepting sites and hydrogen bonding patterns, which are essential for understanding molecular recognition and assembly processes (Rajam et al., 2018).

Synthesis of Novel Derivatives

  • The chemical reactivity of 4,6-dichloropyrimidine-5-carboxylic acid has been exploited to generate various novel compounds. For instance, its transformation into 5-carboxylic acids through reactions with isopropylmagnesium chloride or butyllithium followed by carboxylation has been studied, demonstrating the compound's versatility in synthetic organic chemistry (Schlosser, Lefebvre, & Ondi, 2006).

Development of Antimicrobial Agents

  • Synthesis pathways involving 4,6-dichloropyrimidine-5-carboxylic acid have been optimized to produce derivatives with potential fungicidal properties, indicating its role in developing new antimicrobial agents (Тумкявичюс, Урбонас, & Вайнилавичюс, 2013).

Green Synthesis Approaches

  • An improved and environmentally friendly synthesis route for 4,6-dichloropyrimidines has been reported, highlighting the importance of using less toxic reactants and conditions that align with green chemistry principles (Opitz, Sulger, Daltrozzo, & Koch, 2015).

Exploration of Pyrimidine-Based Nucleosides

  • The compound's reactivity has been utilized to synthesize pyrimidine-based nucleosides, showing significant biological activities. Such studies are crucial for the development of novel therapeutic agents, especially those targeting genetic materials and processes (Zinchenko et al., 2017).

Mechanism of Action

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for the use of 4,6-Dichloropyrimidine-5-carboxylic acid are not mentioned in the search results, its use as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues suggests potential applications in the development of new pharmaceuticals .

Biochemical Analysis

Biochemical Properties

4,6-Dichloropyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to act as an intermediate in the synthesis of pharmaceutical compounds . The interactions of 4,6-Dichloropyrimidine-5-carboxylic acid with biomolecules are primarily through its functional groups, which can form hydrogen bonds and other non-covalent interactions with enzymes and proteins .

Cellular Effects

The effects of 4,6-Dichloropyrimidine-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways . Additionally, 4,6-Dichloropyrimidine-5-carboxylic acid can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 4,6-Dichloropyrimidine-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in enzyme activity, which in turn affect various biochemical pathways. Additionally, 4,6-Dichloropyrimidine-5-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloropyrimidine-5-carboxylic acid can change over time. The compound is relatively stable when stored under appropriate conditions, such as at -20°C . It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that 4,6-Dichloropyrimidine-5-carboxylic acid can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of 4,6-Dichloropyrimidine-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, at very high doses, 4,6-Dichloropyrimidine-5-carboxylic acid can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

4,6-Dichloropyrimidine-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can influence the levels of various metabolites within the cell, thereby affecting overall metabolic flux. The compound’s role in metabolic pathways underscores its importance in biochemical research and pharmaceutical applications .

Transport and Distribution

Within cells and tissues, 4,6-Dichloropyrimidine-5-carboxylic acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4,6-Dichloropyrimidine-5-carboxylic acid within the cell is crucial for its activity and function .

Subcellular Localization

The subcellular localization of 4,6-Dichloropyrimidine-5-carboxylic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules within the cell.

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-3-2(5(10)11)4(7)9-1-8-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBLYFGHJNGQBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647535
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87600-98-4
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloropyrimidine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4,6-dichloro-5-pyrimidinecarbaldehyde (15.0 g, 84.8 mmol) in DMF (360 mL) was charged with potassium monopersulfate (38.9 g, 254 mmol) and stirred over night at rt. The reaction mixture was filtered through a pad of celite and partitioned between EtOAc and water and separated. The aqueous was extracted with EtOAc (3×) and the combined organic fractions were washed with water (2×), brine, and dried over sodium sulfate, filtered, and concentrated to afford the title compound. 1H NMR (DMSO-d6, 400 MHz): δ=9.02 (s, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-5-pyrimidinecarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-5-pyrimidinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-5-pyrimidinecarboxylic acid
Reactant of Route 4
4,6-Dichloro-5-pyrimidinecarboxylic acid
Reactant of Route 5
4,6-Dichloro-5-pyrimidinecarboxylic acid
Reactant of Route 6
4,6-Dichloro-5-pyrimidinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.